7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the use of 2-acetylpyridine and acetylpyrazine, which are transformed with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Hydrolysis of the ester group and subsequent amidation with primary and secondary aliphatic amines furnish the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 7-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar applications in medicinal chemistry.
Pyrazolo[5,1-c][1,2,4]triazine: A compound with a similar core structure but different functional groups .
Uniqueness: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile building block for the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-2-1-3-8-7(9(13)14)4-10-11(6)8/h1-4,12H,5H2,(H,13,14) |
InChI Key |
KNWJJSZANXMLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)CO)C(=O)O |
Origin of Product |
United States |
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